[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol
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Overview
Description
[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol: is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by trifluoromethylation to introduce the trifluoromethyl group. The thiophene ring can be introduced through a subsequent cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the methanol group to a carboxylic acid or other oxidized forms.
Reduction: : Reducing the trifluoromethyl group or other functional groups present.
Substitution: : Replacing hydrogen atoms or other substituents on the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, or ketones.
Reduction: : Reduced forms of the trifluoromethyl group or other functional groups.
Substitution: : Substituted pyrazoles or thiophenes with different functional groups.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific diseases.
Industry: : Application in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which [5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound can be compared to other trifluoromethyl-containing compounds, such as:
Trifluoromethyl pyrazoles: : Similar in structure but differing in the substituents on the pyrazole ring.
Trifluoromethyl thiophenes: : Similar in the thiophene ring but differing in the attached groups.
The uniqueness of [5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
[5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophen-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2OS/c1-15-9(10(11,12)13)4-7(14-15)8-3-2-6(5-16)17-8/h2-4,16H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIIPCWLMHMXQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)CO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381701 |
Source
|
Record name | {5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophen-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-19-6 |
Source
|
Record name | {5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophen-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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